

Chemical properties of octan-2-yl 2-cyanoacetate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octan-2-yl 2-cyanoacetate

Cat. No.: B3023456

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Octan-2-yl 2-Cyanoacetate**

Introduction

Octan-2-yl 2-cyanoacetate, also known as 2-octyl cyanoacetate, is a bifunctional organic compound of significant interest in synthetic chemistry.^{[1][2]} Possessing both a nitrile and an ester functional group, its true synthetic value lies in the activated methylene bridge connecting them. This structural motif renders the compound a versatile precursor, particularly in the synthesis of α -cyanoacrylates, which are the monomers for widely used tissue adhesives in the medical and veterinary fields.^{[2][3][4]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's identity begins with its fundamental physical and spectroscopic characteristics. These data are crucial for quality control, reaction monitoring, and structural confirmation.

Physical Properties

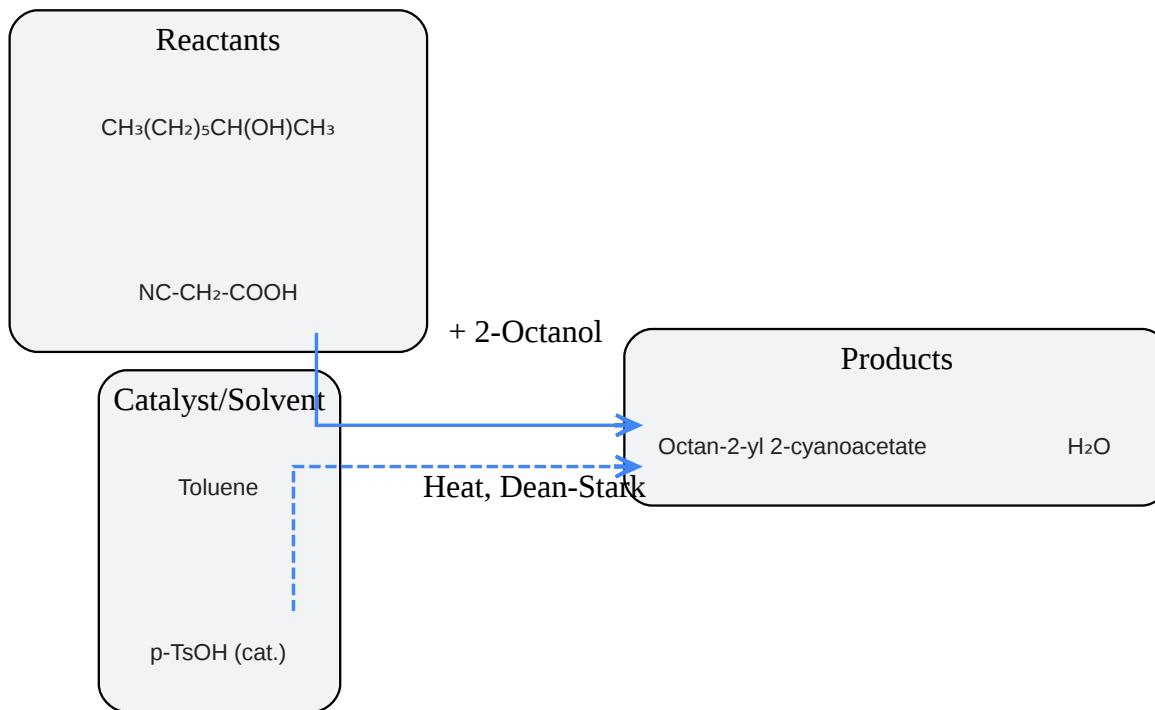
Octan-2-yl 2-cyanoacetate is a colorless to light yellow liquid at room temperature.^[5] Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₉ NO ₂	[6][7]
Molecular Weight	197.27 g/mol	[6][8]
CAS Number	52688-08-1	[1][7]
Appearance	Colorless to light yellow liquid	[1][5]
Predicted Density	0.951 ± 0.06 g/cm ³	[1][7]
Predicted Boiling Point	241.4 ± 8.0 °C	[1][7]
Flash Point	105.4 °C	[7]
Solubility	Insoluble in water; Soluble in common organic solvents.	[5]
Stability	Stable under recommended temperatures and pressures.	[6][9]

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the structure and purity of **octan-2-yl 2-cyanoacetate**. The expected spectral features are derived from its constituent functional groups.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
FTIR	C≡N stretch (nitrile)	~2250 cm ⁻¹	The triple bond of the nitrile group exhibits a characteristic sharp absorption in this region.
	C=O stretch (ester)	~1735-1750 cm ⁻¹	The carbonyl group of the ester shows a strong, sharp peak.
	C-O stretch (ester)	~1250-1000 cm ⁻¹	Corresponds to the stretching vibrations of the ester C-O bonds.
¹ H NMR	Methylene protons (-CH ₂ CN)	~3.5 ppm (singlet, 2H)	These protons are deshielded by the adjacent electron-withdrawing nitrile and ester groups, appearing as a characteristic singlet.
	Methine proton (-OCH-)	~4.9-5.1 ppm (multiplet, 1H)	The proton on the carbon bearing the ester oxygen is significantly deshielded.
	Alkyl protons (octyl chain)	~0.8-1.7 ppm	These protons appear in the typical aliphatic region of the spectrum. The terminal methyl will be a triplet, while the methyl adjacent to the chiral center will be a doublet.


¹³ C NMR	Nitrile carbon (-C≡N)	~115 ppm	The carbon of the cyano group.
Carbonyl carbon (-C=O)		~165 ppm	The carbon of the ester carbonyl group.
Methylene carbon (-CH ₂ CN)		~25 ppm	The activated methylene carbon.
Methine carbon (-OCH-)		~70 ppm	The carbon of the octyl group bonded to the ester oxygen.
Alkyl carbons (octyl chain)		~14-35 ppm	The remaining carbons of the octyl side chain.
Mass Spec.	Molecular Ion (M ⁺)	m/z = 197	Corresponds to the molecular weight of the compound.

Synthesis of Octan-2-yl 2-Cyanoacetate

The preparation of **octan-2-yl 2-cyanoacetate** can be approached through several synthetic routes. The choice of method often depends on factors like desired yield, purity, scalability, and availability of starting materials. Two prevalent methods are detailed below.

Method 1: Fischer Esterification

This classical approach involves the direct acid-catalyzed esterification of cyanoacetic acid with 2-octanol.^[1]^[10] The reaction is driven to completion by the azeotropic removal of water.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

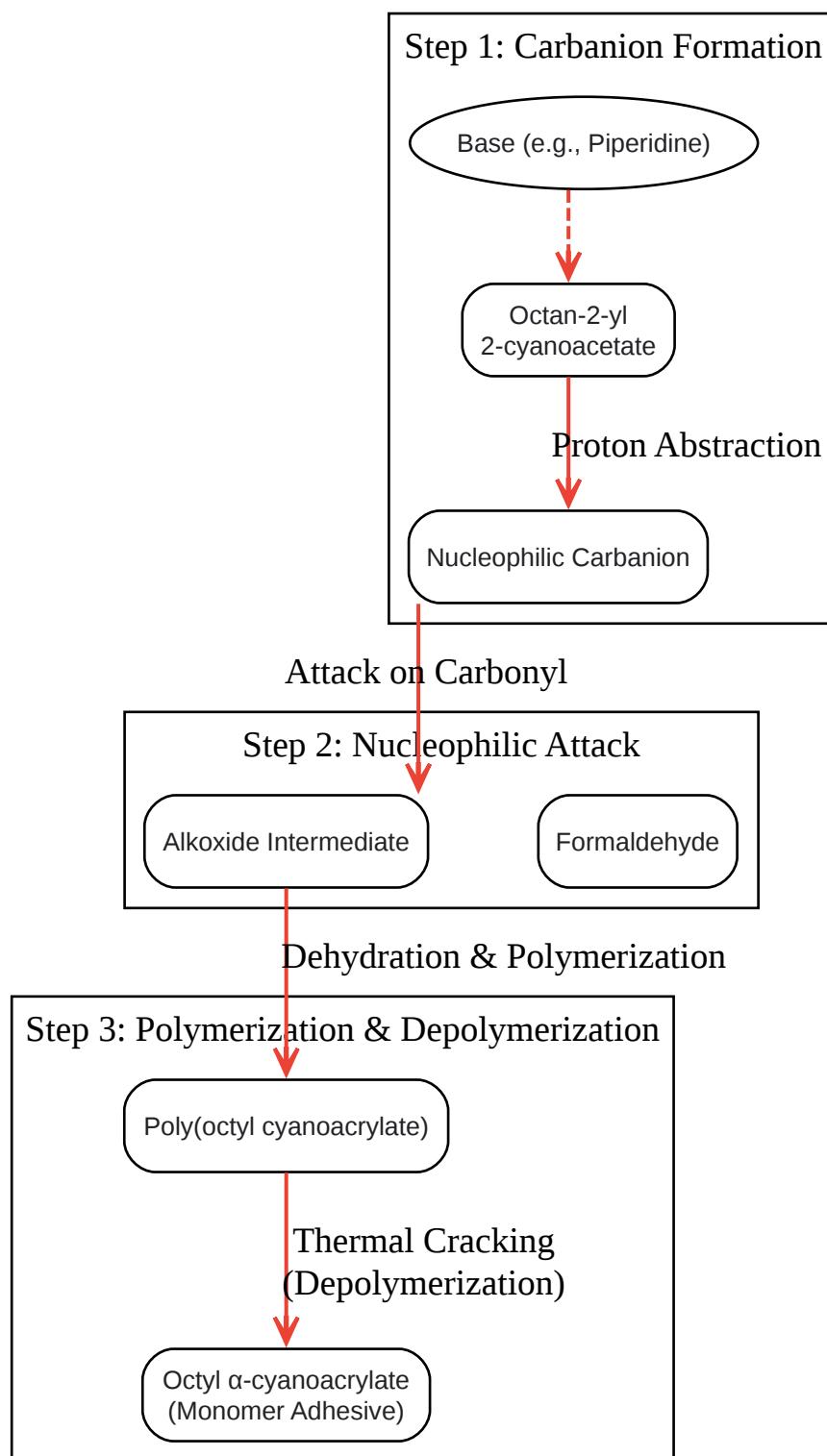
- Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
- Charging Reactants: To the flask, add cyanoacetic acid (1.0 eq), 2-octanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene (sufficient to suspend reactants).^[11]
- Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium towards the product.

- Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is formed.
- Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **octan-2-yl 2-cyanoacetate**.^[1]

Method 2: Transesterification

An alternative, often higher-yielding method involves the transesterification of a simpler alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with 2-octanol using a base catalyst.^[3] This method avoids the use of free cyanoacetic acid and is well-suited for industrial scale-up.^[3]

Experimental Protocol: Transesterification


- Setup: Equip a round-bottom flask with a distillation head, condenser, and a receiving flask.
- Charging Reactants: Add methyl cyanoacetate (1.0 eq), 2-octanol (1.2 eq), and a catalytic amount of 27% sodium methoxide in methanol (0.1 eq) to the flask.^[3]
- Reaction: Heat the stirred mixture to approximately 80°C under negative pressure (e.g., using a water aspirator, ~0.07-0.08 MPa).^[3] The lower-boiling methanol byproduct will be distilled off, driving the reaction to completion.
- Monitoring: The reaction is complete when methanol distillation ceases.
- Workup: Cool the mixture to room temperature and wash it twice with a 10% sodium chloride solution, followed by a water wash.^[3] Separate the organic layer.
- Purification: The resulting crude product is purified by vacuum distillation to afford a colorless, transparent liquid with high purity (>99%) and excellent yield (~89%).^[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **octan-2-yl 2-cyanoacetate** stems from the reactivity of its acidic methylene protons, positioned between two electron-withdrawing groups (nitrile and carbonyl).
[\[12\]](#)[\[13\]](#)

Knoevenagel Condensation

The most significant reaction of **octan-2-yl 2-cyanoacetate** is the Knoevenagel condensation with formaldehyde.[\[10\]](#) This reaction is the cornerstone of α -cyanoacrylate synthesis. The acidic methylene protons are readily abstracted by a weak base (e.g., piperidine) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration yields the α -cyanoacrylate polymer, which is then thermally depolymerized to give the monomer.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Knoevenagel Condensation Pathway.

This reactivity makes **octan-2-yl 2-cyanoacetate** a critical intermediate. The resulting octyl α -cyanoacrylate is the active ingredient in high-performance medical adhesives, valued for their strong bonding, flexibility, and biocompatibility compared to shorter-chain analogues.[4]

Hydrolysis and Decarboxylation

Like other esters, **octan-2-yl 2-cyanoacetate** can be hydrolyzed under acidic or alkaline conditions to yield 2-octanol and cyanoacetic acid (or its salt).[5] Furthermore, derivatives of cyanoacetic esters can undergo decarboxylation, a reaction often employed in multi-step syntheses. The Krapcho decarboxylation, which involves heating the substrate in a polar aprotic solvent like DMSO with salts such as lithium chloride, is a particularly effective method for removing the ester group to yield a nitrile.[14]

Applications in Drug Development and Research

The primary role of **octan-2-yl 2-cyanoacetate** in the pharmaceutical and medical device landscape is as a key raw material for the synthesis of 2-octyl α -cyanoacrylate tissue adhesives.[1][3] These adhesives are used for:

- Topical wound closure: Providing a flexible, water-resistant barrier for surgical incisions and lacerations.[4]
- Orthopedics: Used as a filling material for fixing artificial joints and filling bone defects.[7]
- Dental applications: Employed in orthodontics and tooth repair.[2][7]

The longer octyl chain slows the degradation of the resulting polymer, reducing the release of cytotoxic byproducts like formaldehyde and cyanoacetate, which was a significant issue with earlier, shorter-chain cyanoacrylate adhesives.[4] This enhanced biocompatibility is a critical advantage in medical applications.

Safety, Handling, and Storage

As a laboratory chemical, **octan-2-yl 2-cyanoacetate** requires careful handling to minimize risk.

- Hazards: The compound is classified as a skin, eye, and respiratory irritant.[6] Inhalation, ingestion, or skin contact may cause irritation characterized by redness, itching, or pain.[6]

- Precautions for Safe Handling:
 - Use only in a well-ventilated area or outdoors.[6]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
 - Avoid breathing fumes, vapors, or mist.[6]
 - Wash hands thoroughly after handling.[6]
 - Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[6][9]
- Storage Conditions:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]
 - Keep away from incompatible substances.[9]

References

- AK Scientific, Inc. (n.d.). 2-Octyl cyanoacetate Safety Data Sheet.
- ChemBK. (2024). 2-Octyl cyanoacetate (2-OCYA).
- Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6).
- Ascent Chemical. (n.d.). 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology, 8(1), 331-342.
- Semantic Scholar. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of Ethyl Cyanoacetate: Properties and Synthesis Insights.
- National Center for Biotechnology Information. (n.d.). Octyl cyanoacetate. PubChem Compound Database.
- ResearchGate. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- SciELO. (n.d.). Active Methylen Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Octyl Cyanoacrylate. PubChem Compound Database.
- ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- ChemBK. (2024). 2-Octyl cyanoacetate - Reference Information.
- Oakwood Chemical. (n.d.). **Octan-2-yl 2-cyanoacetate**.
- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
- YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.
- YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]
- 6. aksci.com [aksci.com]
- 7. chembk.com [chembk.com]
- 8. Octan-2-yl 2-cyanoacetate [oakwoodchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. gvpress.com [gvpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Chemical properties of octan-2-yl 2-cyanoacetate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023456#chemical-properties-of-octan-2-yl-2-cyanoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com